

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Heptanoylglycine

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Compound of Interest

Compound Name: *N-Heptanoylglycine*

Cat. No.: *B125330*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and specific quantitative analysis of **N-Heptanoylglycine** in biological matrices, particularly urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is crucial for the study of metabolic disorders, specifically those related to fatty acid oxidation.

Introduction

N-Heptanoylglycine is an N-acylglycine, a class of metabolites formed from the conjugation of a fatty acid (heptanoic acid in this case) and glycine.^[1] Elevated levels of specific acylglycines in biological fluids are indicative of inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.^{[2][3][4][5]} In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to their accumulation and subsequent conjugation with glycine. Therefore, the accurate quantification of **N-Heptanoylglycine** can serve as a diagnostic biomarker for this and other related metabolic disorders.

GC-MS is a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like N-acylglycines, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. This application note details a complete workflow for the analysis of **N-Heptanoylglycine**, including sample preparation, derivatization, GC-MS parameters, and data analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of **N-Heptanoylglycine** as its trimethylsilyl (TMS) derivative. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: GC-MS Parameters for **N-Heptanoylglycine** (as TMS derivative)

Parameter	Value
Gas Chromatograph	
Column	SH-Rxi™-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole
Acquisition Mode	Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM)
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C

Table 2: Chromatographic and Mass Spectrometric Data for **N-Heptanoylglycine-TMS** Derivative

Analyte	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ions (m/z)
N-Heptanoylglycine-TMS	~15.5	158	73, 174, 246

Table 3: Method Performance Characteristics (Representative Values)

Parameter	Value
Limit of Detection (LOD)	0.05 µM
Limit of Quantification (LOQ)	0.15 µM
Linearity Range	0.15 - 50 µM
Recovery	90 - 105%
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 10%

Experimental Protocols

3.1. Sample Preparation (Urine)

This protocol outlines the extraction of **N-Heptanoylglycine** from a urine sample.

- **Sample Collection:** Collect a random urine sample in a sterile container. For quantitative analysis, it is recommended to normalize the results to creatinine concentration.
- **Internal Standard Spiking:** To a 1 mL aliquot of urine, add a known concentration of a suitable internal standard, such as a stable isotope-labeled N-acylglycine (e.g., ¹³C₂-**N-Heptanoylglycine**).
- **Acidification:** Acidify the sample to a pH of approximately 1 by adding 100 µL of 6M HCl.
- **Liquid-Liquid Extraction:**

- Add 5 mL of ethyl acetate to the acidified urine sample.
- Vortex vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
- Repeat the extraction process on the remaining aqueous layer with another 5 mL of ethyl acetate.
- Combine the organic extracts.
- Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40 °C.

3.2. Derivatization

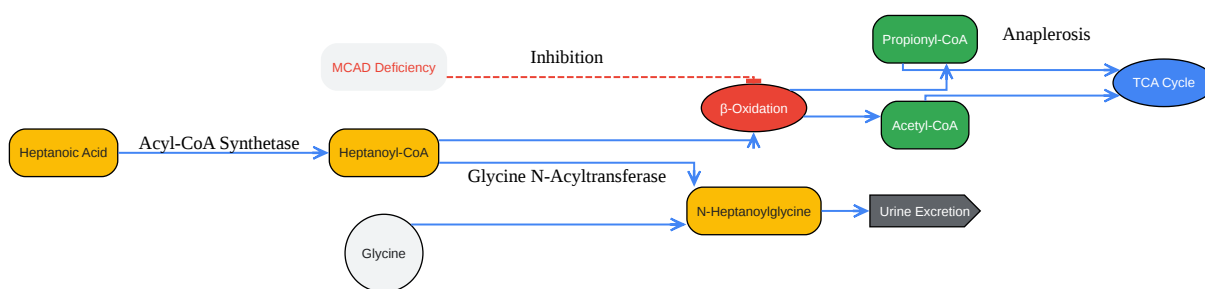
This protocol describes the conversion of the extracted **N-Heptanoylglycine** to its volatile trimethylsilyl (TMS) derivative.

- Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine in a 2:1 (v/v) ratio.
- Derivatization Reaction:
 - To the dried extract from the sample preparation step, add 100 µL of the prepared derivatization reagent.
 - Cap the tube tightly and vortex briefly.
 - Heat the mixture at 60 °C for 30 minutes in a heating block or water bath.
- Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

Visualization of Metabolic Pathway and Experimental Workflow

4.1. Metabolic Context of **N-Heptanoylglycine**

N-Heptanoylglycine is formed from heptanoic acid, a medium-chain fatty acid. The metabolic pathway of heptanoic acid involves its activation to Heptanoyl-CoA, followed by β -oxidation. In cases of impaired β -oxidation, such as MCAD deficiency, Heptanoyl-CoA can be shunted towards conjugation with glycine to form **N-Heptanoylglycine**, which is then excreted in the urine.

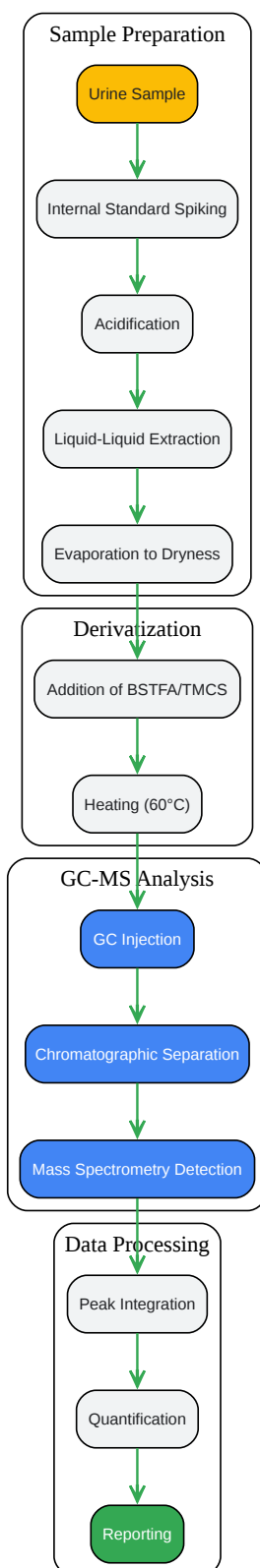


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Metabolic fate of Heptanoic Acid and formation of **N-Heptanoylglycine**.

4.2. GC-MS Analysis Workflow

The following diagram illustrates the logical flow of the experimental procedure for the GC-MS analysis of **N-Heptanoylglycine**.



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Workflow for GC-MS analysis of **N-Heptanoylglycine**.

Data Analysis and Interpretation

5.1. Identification

The identification of the **N-Heptanoylglycine**-TMS derivative is based on its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum from a standard or a spectral library. The fragmentation of the TMS derivative of N-acylglycines typically involves characteristic ions. For the TMS derivative of Hexanoylglycine, a close analog, characteristic ions are observed at m/z 73 (trimethylsilyl group), and fragments representing the glycine-TMS portion and the acyl chain. A similar pattern is expected for **N-Heptanoylglycine**-TMS.

5.2. Quantification

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations of **N-Heptanoylglycine**. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of **N-Heptanoylglycine** in the unknown samples is then determined from this calibration curve. Results should be normalized to the urinary creatinine concentration and reported in units such as mmol/mol creatinine.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of **N-Heptanoylglycine** in urine. This analytical procedure is a valuable tool for the diagnosis and monitoring of patients with inborn errors of fatty acid metabolism, contributing to a better understanding of these complex metabolic disorders and aiding in the development of therapeutic strategies.

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